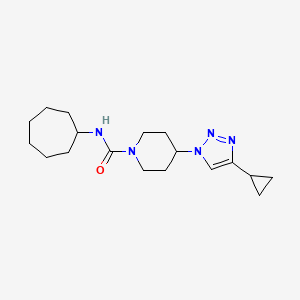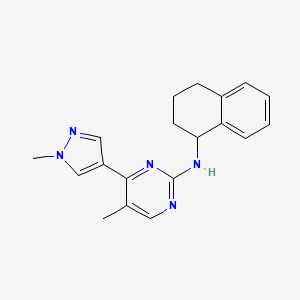![molecular formula C15H16N6OS B5902550 N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea](/img/structure/B5902550.png)
N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea, also known as MI-TDU, is a chemical compound that has been widely studied for its potential applications in scientific research. MI-TDU is a urea derivative that has been synthesized to target specific biochemical pathways in cells, and has shown promise in a variety of research applications.
Mecanismo De Acción
The mechanism of action of N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea is complex and not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in disease processes. N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea has been shown to inhibit the activity of protein kinase C (PKC) and mitogen-activated protein kinase (MAPK), both of which are involved in cancer cell growth and proliferation. N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea has also been shown to inhibit the activity of beta-secretase 1 (BACE1), an enzyme that is involved in the formation of amyloid plaques in Alzheimer's disease.
Biochemical and Physiological Effects:
N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea has been shown to have a variety of biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis (programmed cell death), and inhibition of tumor angiogenesis (the formation of new blood vessels to support tumor growth). N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea has also been shown to improve cardiac function in animal models of heart failure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea for lab experiments is its specificity for certain enzymes and signaling pathways, which allows researchers to target specific disease processes. However, one limitation of N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea is its relatively complex synthesis method, which may make it difficult to produce in large quantities for use in experiments.
Direcciones Futuras
There are many potential future directions for research on N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea, including further study of its mechanisms of action, optimization of its synthesis method, and exploration of its potential applications in other disease areas. Additionally, N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea could be used as a starting point for the development of new drugs that target specific enzymes and signaling pathways involved in disease processes.
Métodos De Síntesis
N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea can be synthesized through a multi-step process, starting with the reaction of 2-methyl-1H-imidazole with 4-chlorobenzyl chloride to form 4-(2-methyl-1H-imidazol-1-yl)benzyl chloride. This intermediate is then reacted with 3-methyl-1,2,4-thiadiazol-5-amine to form N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea.
Aplicaciones Científicas De Investigación
N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea has been studied for its potential applications in a variety of scientific research areas, including cancer research, neurodegenerative disease research, and cardiovascular disease research. N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea has been shown to inhibit the activity of certain enzymes and signaling pathways that are involved in these diseases, making it a promising candidate for further study.
Propiedades
IUPAC Name |
1-[[4-(2-methylimidazol-1-yl)phenyl]methyl]-3-(3-methyl-1,2,4-thiadiazol-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6OS/c1-10-18-15(23-20-10)19-14(22)17-9-12-3-5-13(6-4-12)21-8-7-16-11(21)2/h3-8H,9H2,1-2H3,(H2,17,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAROMVJGHOAZDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)NC(=O)NCC2=CC=C(C=C2)N3C=CN=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4'-(3,3-dimethylbutyl)-1-(isoxazol-3-ylcarbonyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5902487.png)

![2-isopropyl-5-{[4-(4-pyridin-2-yl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]carbonyl}pyrimidine](/img/structure/B5902519.png)
![4-({ethyl[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]amino}methyl)-N-methylbenzenesulfonamide](/img/structure/B5902526.png)
![N-cyclopentyl-N'-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]succinamide](/img/structure/B5902532.png)
![2,6-dimethoxy-N-methyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]pyrimidine-4-carboxamide](/img/structure/B5902534.png)
![4,4,4-trifluoro-3-({2-[(2-methylprop-2-en-1-yl)oxy]benzoyl}amino)butanoic acid](/img/structure/B5902540.png)
![2,2,6,6-tetramethyl-4-{2-oxo-2-[4-(4-propyl-1H-1,2,3-triazol-1-yl)-1-piperidinyl]ethyl}piperidine trifluoroacetate](/img/structure/B5902541.png)
![1-(2-amino-2-oxoethyl)-N-{2-[(methylsulfonyl)amino]ethyl}piperidine-3-carboxamide](/img/structure/B5902542.png)
amine](/img/structure/B5902553.png)

amine](/img/structure/B5902566.png)

![1-(2-amino-2-oxoethyl)-N-methyl-N-[(3-methyl-1H-indol-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B5902576.png)